molecular formula C20H32ClNO3 B12786084 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride CAS No. 102371-05-1

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride

Katalognummer: B12786084
CAS-Nummer: 102371-05-1
Molekulargewicht: 369.9 g/mol
InChI-Schlüssel: PSEGRWXXDZTXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a phenyl group, and a hydroxycyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride typically involves multiple steps. One common method includes the reaction of alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetic acid with 2-diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler structure.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated product.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Diethylaminoethylchloride hydrochloride: Shares the diethylaminoethyl group but lacks the phenyl and hydroxycyclohexyl groups.

    N,N-Dimethylaminoethyl methacrylate: Contains a similar aminoethyl group but is used primarily in polymer chemistry.

Uniqueness

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications that require its distinct characteristics.

Eigenschaften

CAS-Nummer

102371-05-1

Molekularformel

C20H32ClNO3

Molekulargewicht

369.9 g/mol

IUPAC-Name

2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate;hydrochloride

InChI

InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)15-16-24-19(22)18(17-11-7-5-8-12-17)20(23)13-9-6-10-14-20;/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI-Schlüssel

PSEGRWXXDZTXRG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCC2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.